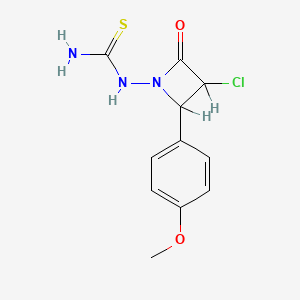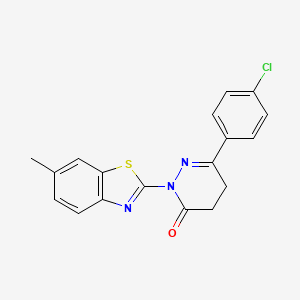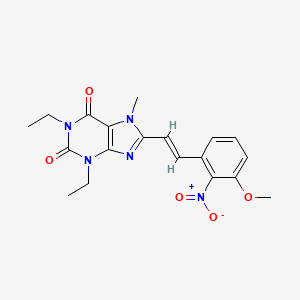
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals. Xanthines are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by its unique structure, which includes a methoxy group and a nitro group attached to a styryl moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine typically involves a multi-step process. One common method is the modified Wittig reaction, which uses potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst . The reaction conditions often include refluxing in dry solvents under an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for high yield and purity, with steps to remove any impurities or by-products formed during the reaction.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the xanthine core.
科学研究应用
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on the xanthine core.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
相似化合物的比较
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine: Found in chocolate, known for its mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxy-2-nitrostyryl)-7-methylxanthine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the styryl moiety, differentiate it from other xanthine derivatives and make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
155271-57-1 |
|---|---|
分子式 |
C19H21N5O5 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(3-methoxy-2-nitrophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H21N5O5/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)14(20-17)11-10-12-8-7-9-13(29-4)15(12)24(27)28/h7-11H,5-6H2,1-4H3/b11-10+ |
InChI 键 |
CDNHSPOOIPWFPF-ZHACJKMWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)[N+](=O)[O-])C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


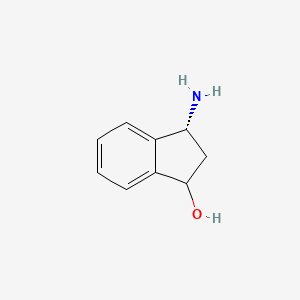
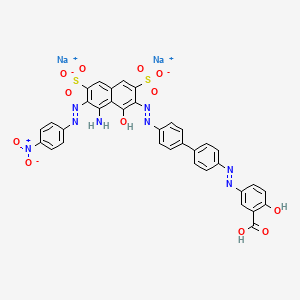
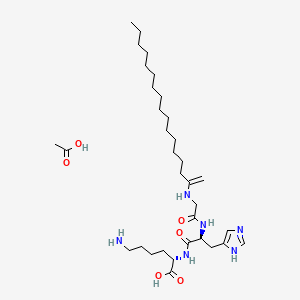
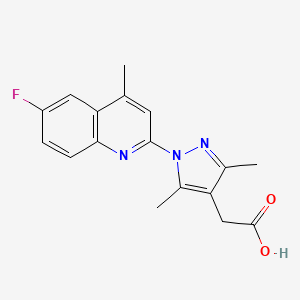
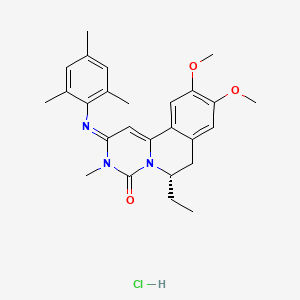

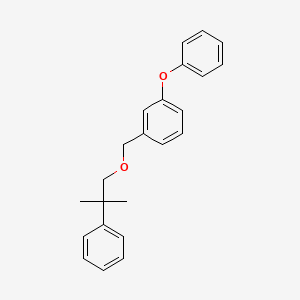

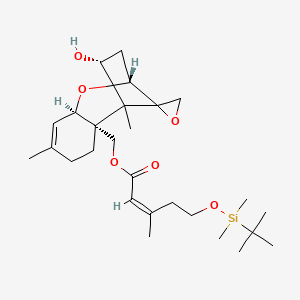
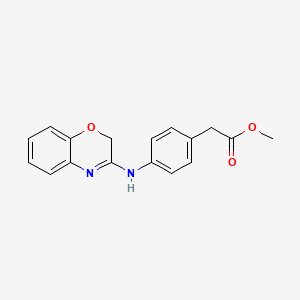
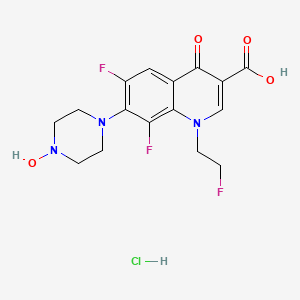
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
